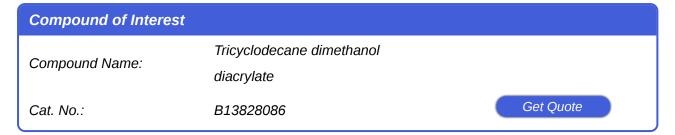


# In Vivo Histocompatibility of TCDDMDA-Modified Denture Base Resins: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo histocompatibility of denture base resins modified with **tricyclodecane dimethanol diacrylate** (TCDDMDA) against other commonly used denture base materials. The information is supported by experimental data from scientific literature to assist in the evaluation and selection of biocompatible materials for dental applications.

## **Comparison of In Vivo Histocompatibility**

The biocompatibility of a dental material is paramount to ensure it does not elicit an adverse reaction when in contact with oral tissues. In vivo studies, primarily through animal models, provide critical insights into the tissue response to these materials. This section compares the in vivo histocompatibility of TCDDMDA-modified polymethyl methacrylate (PMMA) with conventional PMMA and other alternative denture base materials like Polyetheretherketone (PEEK), polyamide, and acetal resins.

## TCDDMDA-Modified vs. Conventional PMMA Resins

A key in vivo study investigated the histocompatibility of heat-cured PMMA denture base resins modified with 10% and 20% (vol/vol) TCDDMDA by fixing palatal appliances in Wistar rats for 14 days.[1] The tissue response was evaluated through histomorphometric analysis of the palatal mucosa, measuring the thickness of the epithelium, connective tissue, and keratin layer.



### **Key Findings:**

- Appliances made of 100% MMA (conventional PMMA) caused a significant increase in the thickness of the epithelium, connective tissue, and keratin layer compared to a control group with no appliance. This suggests an inflammatory or reactive tissue response.[1]
- In contrast, palatal appliances fabricated with both 10% and 20% TCDDMDA-modified PMMA showed significantly reduced tissue changes, with tissue morphology closer to the control group.[1]
- The study concluded that the incorporation of TCDDMDA up to 20% (vol/vol) in heat-cured
  denture base resin demonstrates good histocompatibility in rats.[1] This improved
  biocompatibility is attributed to the reduction of residual monomer release, a common cause
  of cytotoxicity and tissue irritation in conventional acrylic resins.[1]

Table 1: Histomorphometric Analysis of Rat Palatal Tissue Response to TCDDMDA-Modified Denture Base Resins

Group	Epithelial Thickness (μm)	Connective Tissue Thickness (µm)	Keratin Layer Thickness (µm)
No Appliance (Control)	418.63 ± 2.37	316.74 ± 1.16	Not Reported
100% MMA (PMMA)	539.80 ± 3.92	399.39 ± 1.80	Increased
10% TCDDMDA + 90% MMA	426.95 ± 2.70	312.09 ± 1.44	Reduced vs. PMMA
20% TCDDMDA + 80% MMA	412.31 ± 2.92	312.67 ± 1.49	Reduced vs. PMMA

Source: Gudipaneni, R. K., et al. (2020).[1]

## **Comparison with Alternative Denture Base Materials**

Direct comparative in vivo histomorphometric studies between TCDDMDA-modified resins and all major alternatives are limited. However, existing research on the in vivo biocompatibility of







materials like PEEK, polyamide, and acetal resins provides a basis for a qualitative and semiquantitative comparison.

### Polyetheretherketone (PEEK):

PEEK is a high-performance polymer increasingly used in dentistry due to its excellent mechanical properties and biocompatibility.[2][3] An in vivo study in a golden hamster model compared the biocompatibility of conventional PMMA, CAD/CAM PMMA, and both pressed and CAD/CAM PEEK by suturing disk specimens into the buccal pouches for 14 and 28 days.[4]

- Histological Findings: All tested materials, including PEEK, showed only mild or no mucosal irritation and normal tissue morphology in the buccal pouch, liver, and kidney.[4]
- Apoptosis-Related Molecular Analysis: While all materials were found to have acceptable biocompatibility, CAD/CAM dental polymers, including PEEK, demonstrated superior temporal stability compared to conventional PMMA.[2][4]

### Polyamide (Flexible Resins):

Polyamide resins are known for their flexibility and are often used for removable partial dentures. In vivo biocompatibility studies on polyamide denture bases are less common and often qualitative.

- A systematic review of the cytotoxicity of thermoplastic denture base resins, including
  polyamides, concluded that based on limited evidence, they appear to be biocompatible and
  show insignificant cytotoxicity in vitro. However, the review emphasized the need for more
  long-term in vivo and clinical assessments.
- An in vivo study in rabbits that implanted flexible denture base material (a type of polyamide) with nano-sized additives found that the material was biocompatible, demonstrating only mild to moderate histopathological changes after 14 days.[5]

#### Acetal Resins:

Acetal resins are thermoplastic polymers used for aesthetic clasps and frameworks.[6][7]



- In vitro studies have shown that acetal resins can exhibit a higher cytotoxic effect compared to heat- and auto-polymerized acrylic resins, possibly due to the leaching of residual formaldehyde.[8]
- A comparative study on microbial adhesion found that the mucosa under an acetal denture base retained more microorganisms than under a metallic one, and this colonization increased over time.[9][10] While not a direct measure of histocompatibility, increased microbial colonization can contribute to tissue inflammation.

# Experimental Protocols for In Vivo Histocompatibility Testing

The in vivo assessment of biocompatibility for dental materials is guided by international standards, primarily the ISO 10993 series. These protocols are designed to evaluate the local and systemic tissue responses to implanted or topically applied materials.

## **Subcutaneous Implantation Test (ISO 10993-6)**

This test is widely used to evaluate the local tissue effects of a biomaterial after implantation.[5]

- Objective: To assess the macroscopic and microscopic tissue response to a material implanted subcutaneously in an animal model.
- Animal Model: Commonly rabbits or rats.[5][12]
- Procedure:
  - Sample Preparation: The test material is fabricated into standardized shapes (e.g., disks or rods), sterilized using the same method as the final product, and handled aseptically.
  - Implantation: Under general anesthesia, the samples are surgically implanted into the subcutaneous tissue of the animal.[5][12] A negative control (a material with known good biocompatibility, like Teflon) and sometimes a positive control (a material known to cause a reaction) are also implanted.[13]



- Observation Period: The animals are observed for predetermined periods, typically ranging from a few weeks to several months, to assess both short-term (acute) and longterm (chronic) tissue responses.[14][15]
- Evaluation: At the end of the observation period, the animals are euthanized, and the implant sites are excised. The tissues are evaluated macroscopically for signs of inflammation, encapsulation, and necrosis. For microscopic evaluation, the tissue samples are fixed, sectioned, stained (e.g., with Hematoxylin and Eosin), and examined by a pathologist to assess the inflammatory cell infiltrate, fibrosis, and tissue degeneration.[14]
   [15]

## **Mucosal Irritation Test (Based on ISO 10993-10)**

This test is particularly relevant for denture base materials that are in direct contact with the oral mucosa.[1][16]

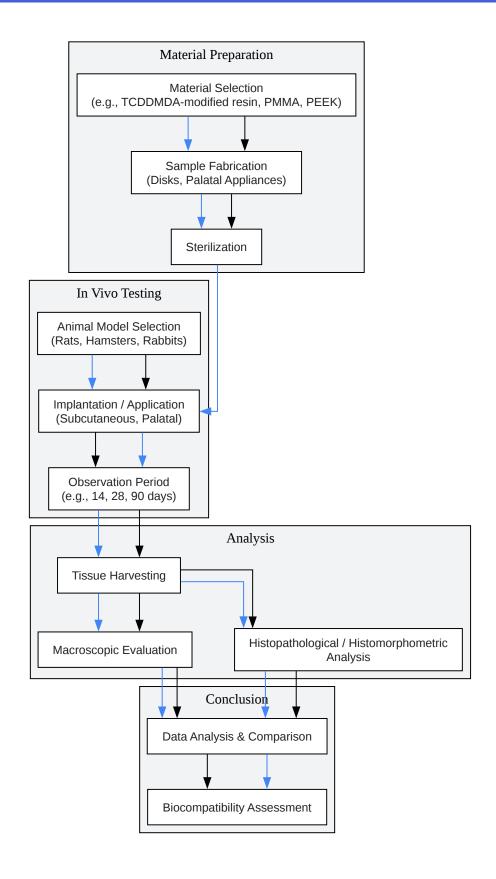
- Objective: To evaluate the potential of a material to cause irritation to the oral mucosa.
- Animal Model: The golden hamster buccal pouch model is a well-established model for this purpose.[4] Rats with palatal appliances are also used.[1]
- Procedure:
  - Appliance/Sample Fabrication: The test material is fabricated into a device that can be fixed in the animal's oral cavity (e.g., a palatal appliance in rats) or a standardized sample that can be sutured to the mucosal tissue (e.g., in the hamster buccal pouch).[1][4]
  - Application: The device is fixed or the sample is sutured in place under anesthesia.
  - Observation Period: The animals are monitored for a specific period (e.g., 14 or 28 days).
     [1][4]
  - Evaluation: After the observation period, the animals are euthanized, and the mucosal tissue in contact with the material is excised. The tissue is then processed for histopathological and/or histomorphometric analysis to assess for signs of irritation, such as inflammation, epithelial hyperplasia, and changes in tissue layer thickness.[1][4]



# Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for assessing the in vivo biocompatibility of denture base resins and the logical relationship between material modification and improved histocompatibility.

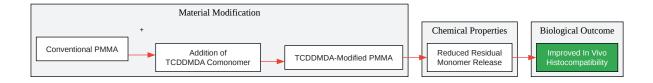




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Caption: Workflow for In Vivo Biocompatibility Assessment of Denture Base Resins.





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Caption: TCDDMDA Modification Leading to Enhanced Biocompatibility.

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